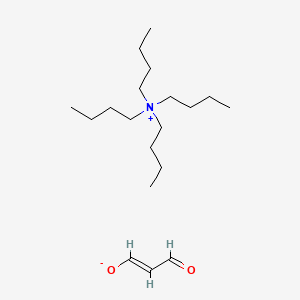

Malondialdehyde tetrabutylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXLQCGVBUWBHF-WLHGVMLRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100683-54-3 | |

| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Malondialdehyde Tetrabutylammonium: A Technical Guide for its Application in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Malondialdehyde tetrabutylammonium (MDA-TBA) serves as a crucial analytical standard in biomedical research, primarily for the quantification of malondialdehyde (MDA). MDA is a highly reactive aldehyde and a major product of lipid peroxidation, the process by which oxidative stress damages lipids in cell membranes.[1][2] Consequently, measuring MDA levels is a widely accepted method for assessing oxidative stress in various biological samples.[3] Due to the inherent instability of pure MDA, the stable salt form, this compound, is the preferred standard for ensuring accuracy and reproducibility in these assays.[4][5]

This technical guide provides an in-depth overview of the application of MDA-TBA in research, with a focus on the most common quantification method, the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Core Application: Standard for Lipid Peroxidation Measurement

The primary use of this compound is as a stable, reliable standard for creating calibration curves in assays that measure MDA.[6] The most prevalent of these is the TBARS assay. This assay is based on the reaction between MDA and two molecules of 2-thiobarbituric acid (TBA) under acidic conditions and high temperatures.[7][8] This reaction yields a pink, fluorescent MDA-TBA₂ adduct, which can be quantified using either spectrophotometry (absorbance at ~532 nm) or spectrofluorometry (excitation at ~532 nm and emission at ~553 nm).[4][9] The concentration of MDA in a biological sample is then determined by comparing its signal to the standard curve generated using known concentrations of MDA-TBA.

Biochemical Pathway and Assay Workflow

The following diagrams illustrate the biological context of MDA formation and the general workflow for its quantification using the TBARS assay with MDA-TBA as a standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of MDA-TBA and the TBARS assay, compiled from various protocols and data sheets.[9][10][11][12][13]

Table 1: Properties of this compound Salt

| Property | Value | Source |

| CAS Number | 100683-54-3 | [6] |

| Molecular Weight | 313.52 g/mol | [6] |

| Melting Point | 126-132 °C | [6] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [6] |

| Purity (Assay) | ≥96.0% to ≥97.0% (Analytical Standard) | [6] |

Table 2: TBARS Assay Experimental Parameters

| Parameter | Spectrophotometric (Colorimetric) | Fluorometric | Source |

| Reaction Principle | MDA + 2 TBA → MDA-TBA₂ Adduct | MDA + 2 TBA → MDA-TBA₂ Adduct | [4][7] |

| Reaction pH | Acidic (e.g., pH 4) | Acidic | [4][5] |

| Reaction Temperature | 60°C to 95°C | 75°C to 95°C | [9][13] |

| Incubation Time | 60 minutes | 60 minutes to 3 hours | [9][12] |

| Detection Wavelength | 532 nm (absorbance) | Ex: 530-532 nm / Em: 550-553 nm | [4][9] |

| Standard | This compound | This compound | [10] |

Detailed Experimental Protocols

Below are generalized protocols for the TBARS assay using MDA-TBA as a standard for different sample types. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: TBARS Assay for Serum or Plasma

This protocol is adapted from methodologies provided by various assay kits.[9][11]

1. Reagent Preparation:

- MDA Standard Curve: Prepare a stock solution of MDA-TBA in deionized water. Perform serial dilutions to create standards ranging from 0 to 50 µM. For example, a 2 mM stock can be diluted to create standards of 0, 5, 10, 20, 30, 40, and 50 µM.[9]

- TBA Reagent: Prepare a solution of thiobarbituric acid in an appropriate acid/buffer solution (e.g., glacial acetic acid or a provided assay buffer). This solution should be prepared fresh.

- Antioxidant Solution: To prevent further oxidation during the assay, a solution of an antioxidant like butylated hydroxytoluene (BHT) is often added.[13]

2. Sample Preparation and Deproteinization:

- To a microcentrifuge tube, add 100 µL of serum or plasma.

- Add an acidic solution (e.g., 250 µL of phosphotungstic acid solution or sulfuric acid) to precipitate proteins.[9]

- Vortex and incubate at room temperature for 5 minutes.

- Centrifuge at 13,000 x g for 3-5 minutes. Discard the supernatant and retain the pellet.[9]

- The pellet can be resuspended in water or buffer before proceeding.

3. TBARS Reaction:

- Add 500-600 µL of the TBA reagent to each tube containing the prepared samples and standards.[9]

- Vortex each tube vigorously.

- Incubate all tubes at 95°C for 60 minutes in a water bath or heating block.[9]

- Immediately stop the reaction by placing the tubes in an ice bath for 10 minutes.[9]

4. Measurement:

- Centrifuge the tubes at 10,000 - 16,000 x g for 3-5 minutes to pellet any precipitate.

- Transfer 200 µL of the clear supernatant from each tube to a 96-well plate.

- Read the absorbance at 532 nm for the colorimetric assay or fluorescence at Ex/Em = 532/553 nm for the fluorometric assay.

5. Data Analysis:

- Subtract the blank (0 µM standard) reading from all sample and standard readings.

- Plot the corrected readings for the standards against their known concentrations to generate a standard curve.

- Determine the MDA concentration in the samples by interpolating their readings from the standard curve.

Protocol 2: TBARS Assay for Tissue Homogenates

This protocol is a generalized procedure based on common practices.[10]

1. Reagent Preparation:

- Prepare MDA standards and TBA reagent as described in Protocol 1.

- Lysis Buffer: Prepare a suitable lysis buffer containing a protease inhibitor cocktail and BHT to prevent sample degradation and artifactual lipid peroxidation.

2. Sample Preparation:

- Excise and weigh the tissue of interest.

- Homogenize the tissue on ice in the prepared lysis buffer (e.g., 100 mg tissue per 1 mL buffer).

- Sonicate the homogenate on ice to ensure complete cell lysis.

- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant for the TBARS assay.

3. TBARS Reaction and Measurement:

- Follow steps 3 and 4 from Protocol 1, using 100-250 µL of the tissue homogenate supernatant as the sample.

4. Data Analysis:

- Perform data analysis as described in Protocol 1.

- Normalize the resulting MDA concentration to the total protein concentration of the tissue homogenate, typically determined by a BCA or Bradford protein assay. The final result is often expressed as nmol MDA/mg protein.

Conclusion

This compound is an indispensable tool for researchers studying oxidative stress. Its stability and purity make it the gold standard for quantifying malondialdehyde, a key biomarker of lipid peroxidation. By employing carefully executed protocols, such as the TBARS assay detailed in this guide, scientists and drug development professionals can accurately and reliably measure oxidative damage in a wide range of biological samples, furthering our understanding of disease mechanisms and the efficacy of novel therapeutic interventions. However, it is important to note that the TBARS assay can have some non-specificity, as other aldehydes can sometimes react with TBA.[8] Therefore, for highly specific quantification, methods like HPLC are recommended.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies: a Review | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound salt | 100683-54-3 [smolecule.com]

- 6. 丙二醛 四丁基铵盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labunlimited.co.uk [labunlimited.co.uk]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. nwlifescience.com [nwlifescience.com]

A Technical Guide to Malondialdehyde Tetrabutylammonium Salt: Properties, Synthesis, and Applications in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde (MDA), a terminal product of lipid peroxidation, is a critical biomarker for oxidative stress. However, its inherent instability poses significant challenges for its use as a reliable analytical standard. Malondialdehyde tetrabutylammonium salt (MDA-TBA salt) offers a stable, soluble, and reliable alternative, facilitating accurate quantification of lipid peroxidation in biological and food samples. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and handling of MDA-TBA salt. Furthermore, it details its primary application as a standard in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method for measuring oxidative stress.

Chemical and Physical Properties

This compound salt is a quaternary ammonium salt that provides a stable form of the otherwise reactive malondialdehyde. The tetrabutylammonium cation enhances the compound's stability and solubility, particularly in organic solvents, making it an ideal standard for analytical assays.[1][2]

Structure and Identification

-

IUPAC Name: Tetrabutylammonium (E)-3-oxoprop-1-en-1-olate

-

Synonyms: Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate[3][4]

-

CAS Number: 100683-54-3[3]

-

Molecular Formula: C₁₉H₃₉NO₂[3]

-

Molecular Weight: 313.52 g/mol [3]

Physicochemical Data

A summary of the key physicochemical properties of this compound salt is presented in Table 1.

| Property | Value | References |

| Appearance | White to off-white or pale yellow powder | [3] |

| Melting Point | 126-131 °C | [1][3] |

| Solubility | Miscible with water. Slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. | [1][2][5] |

| Stability | Hygroscopic and light-sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). | [1][2] |

| Reactivity | Reacts with strong acids and oxidizing agents. | [2] |

Spectroscopic Data

While detailed spectral data is not extensively published, some characteristic spectroscopic features have been reported.

| Technique | Observation | References |

| UV-Vis | Maximum absorbance at 245 nm in acidic solutions and 267 nm in basic solutions. The MDA-TBA₂ adduct formed in the TBARS assay has a maximum absorbance at approximately 532 nm. | [2] |

| FT-IR | C-H stretching vibrations are observed in the range of 2850–2960 cm⁻¹. | [2] |

| ¹H-NMR | Used to confirm the chemical structure and assess purity. | [2] |

Synthesis and Purification

The synthesis of this compound salt is typically achieved through the acid-catalyzed hydrolysis of a stable malondialdehyde precursor, followed by neutralization and salt formation with tetrabutylammonium hydroxide.[1][2]

Synthesis Workflow

The general workflow for the synthesis of this compound salt is depicted below.

Caption: Synthesis workflow for this compound salt.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a common laboratory-scale method for the synthesis of this compound salt from 1,1,3,3-tetraethoxypropane (TEP).

Materials:

-

1,1,3,3-tetraethoxypropane (TEP)

-

Dilute Hydrochloric Acid (HCl)

-

Tetrabutylammonium hydroxide (TBA-OH) solution

-

Acetonitrile

-

Diethyl ether

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Hydrolysis: Dissolve TEP in a dilute solution of hydrochloric acid in a round-bottom flask. Heat the mixture gently (e.g., 40-50°C) with stirring for approximately 1-2 hours to facilitate the hydrolysis of the acetal groups to yield free malondialdehyde.[2]

-

Neutralization and Salt Formation: Cool the reaction mixture to room temperature. Slowly add a stoichiometric amount of tetrabutylammonium hydroxide solution while stirring. The addition should be done carefully to neutralize the acidic solution and form the tetrabutylammonium salt of malondialdehyde.[2]

-

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound salt.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot acetonitrile. Slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to induce crystallization.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound salt.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, at a recommended temperature of 2-8°C.[1] It should be protected from light and moisture due to its hygroscopic and light-sensitive nature.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[7]

Application in Oxidative Stress Research

The primary application of this compound salt is as a stable standard for the quantification of malondialdehyde, a key biomarker of lipid peroxidation, in the Thiobarbituric Acid Reactive Substances (TBARS) assay.[1][2]

Lipid Peroxidation and MDA Formation

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to cellular damage.[3][8] This process generates reactive aldehydes, including malondialdehyde. The in vivo formation of MDA is a complex process that can occur through both enzymatic and non-enzymatic pathways.[8][9]

Caption: Simplified pathway of in vivo MDA formation via lipid peroxidation.

The TBARS Assay

The TBARS assay is a widely used method to estimate the levels of lipid peroxidation in biological samples. The assay is based on the reaction of malondialdehyde with thiobarbiturac acid (TBA) under acidic conditions and high temperatures to form a pink-colored adduct, which can be quantified spectrophotometrically.[2][10]

The following diagram illustrates the general workflow for a TBARS assay using this compound salt as a standard.

Caption: General workflow for the TBARS assay.

This protocol provides a general procedure for performing a TBARS assay on a biological sample (e.g., tissue homogenate).

Materials:

-

This compound salt (for standard curve)

-

Thiobarbituric acid (TBA)

-

Glacial acetic acid[11]

-

Sodium dodecyl sulfate (SDS) solution (e.g., 8.1%)[10]

-

Biological sample (e.g., tissue homogenate)

-

Distilled water

-

Test tubes

-

Heating block or water bath (95°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of TBA Reagent: Prepare a fresh solution of TBA in glacial acetic acid (e.g., 0.8% TBA in a 3.5 M sodium acetate buffer at pH 4).[10][11]

-

Preparation of MDA Standards: Prepare a stock solution of this compound salt in distilled water. Perform serial dilutions to create a standard curve with a range of concentrations (e.g., 0-20 µM).

-

Sample Preparation: Homogenize the biological tissue in a suitable buffer (e.g., PBS).

-

Reaction Setup:

-

Incubation: Tightly cap the tubes and incubate them in a heating block or water bath at 95°C for 60 minutes.[10][11] This allows for the reaction between MDA and TBA to form the colored adduct.

-

Cooling and Centrifugation: After incubation, cool the tubes on ice for 10-30 minutes to stop the reaction.[10][12] Centrifuge the tubes to pellet any precipitate.

-

Measurement: Transfer the supernatant to a cuvette or a microplate well and measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[10][11]

-

Quantification: Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of MDA in the biological samples.

Conclusion

This compound salt is an indispensable tool for researchers studying oxidative stress and lipid peroxidation. Its enhanced stability and solubility compared to free malondialdehyde make it an excellent analytical standard for the reliable quantification of lipid peroxidation products in various biological and chemical systems. The detailed protocols and information provided in this guide aim to facilitate its effective use in the laboratory, contributing to more accurate and reproducible research in the fields of biochemistry, drug development, and food science.

References

- 1. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]

- 2. This compound | 100683-54-3 | Benchchem [benchchem.com]

- 3. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10428160B2 - Colorimetric hydrogel based nanosensor for detection of therapeutic levels of ionizing radiation - Google Patents [patents.google.com]

- 5. Buy this compound salt | 100683-54-3 [smolecule.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. himedialabs.com [himedialabs.com]

Synthesis of Malondialdehyde tetrabutylammonium from 1,1,3,3-tetramethoxypropane.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of malondialdehyde tetrabutylammonium salt, a versatile reagent in organic synthesis and a stable precursor to the highly reactive malondialdehyde (MDA). The synthesis originates from the commercially available and stable acetal, 1,1,3,3-tetramethoxypropane. This document details the underlying chemical principles, a comprehensive experimental protocol, and critical considerations for purification. Quantitative data is summarized for clarity, and the logical workflow of the synthesis is visually represented. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively synthesize and utilize this important chemical intermediate.

Introduction

Malondialdehyde (MDA) is a significant three-carbon dialdehyde that is both a product of lipid peroxidation and a versatile building block in organic synthesis. However, its high reactivity and tendency to polymerize make it challenging to handle and store in its pure form. The tetrabutylammonium salt of the enolate of malondialdehyde offers a stable, solid, and readily usable alternative.[1] This salt serves as a convenient source of the malondialdehyde anion for various chemical transformations, including Claisen condensations and the preparation of 3-alkoxy-2-propenals.

The synthesis of this compound salt is typically achieved through a two-step process commencing with 1,1,3,3-tetramethoxypropane, a stable acetal precursor to MDA.[1] This guide will elucidate the synthetic pathway, from the initial hydrolysis of the starting material to the final salt formation and purification.

Chemical Synthesis Pathway

The synthesis of this compound from 1,1,3,3-tetramethoxypropane proceeds via two primary chemical transformations:

-

Acid-Catalyzed Hydrolysis: 1,1,3,3-tetramethoxypropane is hydrolyzed in an acidic aqueous medium to generate the unstable malondialdehyde in situ.

-

Salt Formation: The freshly prepared malondialdehyde is then treated with tetrabutylammonium hydroxide. The hydroxide deprotonates the acidic α-carbon of the malondialdehyde, forming the stable enolate, which is ionically paired with the tetrabutylammonium cation.

A visual representation of this synthetic workflow is provided below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound salt.

Step 1: In Situ Generation of Malondialdehyde via Hydrolysis

This procedure details the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to yield an aqueous solution of malondialdehyde.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Hydrochloric acid (or Sulfuric acid)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

In a suitable reaction vessel, dissolve 1,1,3,3-tetramethoxypropane in deionized water.

-

While stirring, slowly add hydrochloric acid (or sulfuric acid) dropwise to adjust the pH of the solution to approximately 1.

-

Continue stirring the solution at room temperature (approximately 25°C) for 2 to 5 hours to ensure complete hydrolysis.

-

The resulting solution contains malondialdehyde and is used directly in the subsequent step.

Quantitative Data for Hydrolysis:

| Parameter | Value | Reference |

| Starting Material | 1,1,3,3-Tetramethoxypropane | [1] |

| pH | ~1 | |

| Temperature | 25°C | |

| Reaction Time | 2 - 5 hours | |

| Product | Malondialdehyde (in situ) | [1] |

Step 2: Formation of this compound Salt

This part of the protocol describes the reaction of the in situ generated malondialdehyde with tetrabutylammonium hydroxide to form the desired salt.

Materials:

-

Aqueous solution of malondialdehyde (from Step 1)

-

Tetrabutylammonium hydroxide (aqueous solution)

-

Reaction vessel with stirring

Procedure:

-

To the freshly prepared aqueous solution of malondialdehyde, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise while stirring.

-

The reaction is typically carried out under controlled temperature conditions, although specific temperature parameters are not extensively reported in the literature. Room temperature is a reasonable starting point.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete salt formation.

-

The resulting aqueous solution contains the this compound salt.

Note: Detailed quantitative data such as reaction time, temperature, and yield for this specific step are not consistently available in the surveyed literature. Standard laboratory practices for salt formation should be followed, and optimization may be required.

Purification of this compound Salt

A significant challenge in the synthesis is the removal of residual tetrabutylammonium salts to achieve high purity.[1] The high solubility of these compounds in organic solvents necessitates specialized purification techniques.[1]

Recommended Purification Method: A highly effective method for the removal of tetrabutylammonium-related byproducts involves the use of ion-exchange resins.[2]

-

Ion Exchange: The crude reaction mixture containing the product and excess tetrabutylammonium hydroxide is treated with a sulfonic acid ion-exchange resin (e.g., DOWEX 50WX8). The tetrabutylammonium cations are exchanged for protons on the resin.

-

Neutralization and Filtration: The addition of a mild base, such as calcium carbonate, can be used to neutralize any excess acid and facilitate the removal of byproducts. The resin and any precipitated salts are then removed by filtration.

-

Isolation: The purified this compound salt can then be isolated from the filtrate, typically by removal of the solvent under reduced pressure.

The logical relationship of the purification process is illustrated in the diagram below.

Properties and Applications

Physical Properties:

| Property | Value |

| Appearance | White to off-white to pale yellow powder |

| Molecular Formula | C₁₉H₃₉NO₂ |

| Molecular Weight | 313.52 g/mol |

| Melting Point | 126 - 131 °C |

| Storage Conditions | 2 - 8 °C, under inert gas |

Applications in Research and Development:

This compound salt is a valuable reagent in various synthetic applications due to the stabilized enolate of malondialdehyde.

-

Synthesis of 3-Alkoxy-2-propenals: The salt can be alkylated to produce versatile 3-alkoxy-2-propenal intermediates.

-

Claisen Condensations: The enolate anion can act as a nucleophile in Claisen condensations with esters or amides to form β-keto esters or β-diketones.[1]

-

Oxidative Stress Studies: As a stable source of MDA, it can be used as a standard in biochemical assays that measure lipid peroxidation.[3]

Conclusion

The synthesis of this compound salt from 1,1,3,3-tetramethoxypropane provides a practical route to a stable and versatile form of the otherwise reactive malondialdehyde. The two-step process of acid-catalyzed hydrolysis followed by salt formation is straightforward in principle, with the primary challenge lying in the purification of the final product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical compound in their work. Careful attention to the purification step is crucial for obtaining a high-purity product suitable for sensitive applications.

References

Malondialdehyde Tetrabutylammonium as a Biomarker for Oxidative Stress: A Technical Guide

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde and one of the most prevalent byproducts of polyunsaturated fatty acid peroxidation, making it a crucial biomarker for assessing oxidative stress.[1][2] This technical guide provides an in-depth overview of the utility of malondialdehyde, with a specific focus on its stable salt form, Malondialdehyde tetrabutylammonium, as an analytical standard. It is intended for researchers, scientists, and drug development professionals.

This compound salt is a stable, commercially available form of MDA that serves as a reliable standard for the accurate quantification of MDA in biological samples.[3][4][5] This guide will detail the methodologies for MDA quantification, present quantitative data across various pathological conditions, and illustrate the key signaling pathways affected by MDA-induced cellular damage.

Data Presentation: Quantitative Levels of Malondialdehyde in Health and Disease

The concentration of MDA in biological fluids and tissues is a valuable indicator of the extent of oxidative stress. Below are tables summarizing MDA levels in healthy individuals and patients with various diseases, as determined by assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay and High-Performance Liquid Chromatography (HPLC).

Table 1: Plasma/Serum MDA Concentrations in Healthy Individuals and Patients with Cancer

| Condition | Sample Type | MDA Concentration (nmol/mL) | Reference |

| Healthy Controls | Serum | 1.4 ± 0.8 | [6][7] |

| Lung Cancer | Serum | 3.8 ± 2.5 | [6][7] |

| Breast Cancer | Plasma | 6.33 (µmol/L) | [1] |

| Lung Cancer | Plasma | 5.87 (µmol/L) | [1] |

| Colorectal Cancer (Stage I) | Serum | 47.5 (16.5-58.3) ng/mL | [8] |

| Colorectal Cancer (Stage IV) | Serum | 66.25 (60.8-69.5) ng/mL | [8] |

Table 2: Plasma/Serum MDA Concentrations in Cardiovascular Diseases

| Condition | Sample Type | MDA Concentration | Reference |

| Healthy Controls | Plasma | 3.0 ± 0.53 nmol/mL | [9] |

| Coronary Artery Disease | Plasma | 6.0 ± 0.63 nmol/mL | [9] |

| Coronary Artery Disease (+) | Serum | 113.4 ± 49.1 IU/L | [10] |

| Coronary Artery Disease (-) | Serum | 85.2 ± 22.5 IU/L | [10] |

| Severe Coronary Artery Calcification | Serum | ≥9.45 mmol/ml | [11] |

| Mild Coronary Artery Disease | Serum | 116.61 ± 41.95 | [12] |

| Severe Coronary Artery Disease | Serum | 459.91 ± 149.80 | [12] |

Table 3: Plasma/Serum and CSF MDA Concentrations in Neurodegenerative Diseases

| Condition | Sample Type | MDA Concentration | Reference |

| Healthy Controls | CSF | 83 ng/mL | [13] |

| Mild Cognitive Impairment (A+) | CSF | 130 ng/mL | [13] |

| Mild Cognitive Impairment (A-) | CSF | 142 ng/mL | [13] |

| Alzheimer's Disease | Serum | Significantly higher than controls | [2] |

| Parkinson's Disease | Plasma & CSF | Elevated concentrations reported | [14] |

Experimental Protocols

Accurate measurement of MDA is critical for its use as a biomarker. The following are detailed protocols for the two most common methods of MDA quantification: the TBARS assay and HPLC-based methods. This compound salt is a suitable analytical standard for these procedures.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric method is widely used for its simplicity. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically at 532 nm.

Materials:

-

This compound salt (for standard curve)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Butylated hydroxytoluene (BHT)

-

Biological sample (plasma, serum, tissue homogenate)

-

Spectrophotometer

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound salt in deionized water. From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 0-10 µM).

-

Sample Preparation:

-

For plasma or serum: To 100 µL of sample, add an antioxidant like BHT to prevent further lipid peroxidation during the assay.

-

For tissue: Homogenize the tissue in a suitable buffer (e.g., ice-cold KCl solution) and centrifuge to obtain the supernatant.

-

-

Reaction Mixture:

-

In a test tube, mix the sample or standard with a solution of TBA and an acid (e.g., TCA or HCl). A typical mixture would be 100 µL of sample/standard, 200 µL of 10% TCA, and 200 µL of 0.67% TBA.

-

-

Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 15-60 minutes. This allows for the formation of the MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.

-

Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Determine the MDA concentration in the samples by comparing their absorbance values to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers higher specificity and sensitivity compared to the TBARS assay. It can be used to measure free or total MDA, often after derivatization to enhance detection.

Materials:

-

This compound salt (for standard curve)

-

Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine - DNPH or TBA)

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 column

-

Mobile phase (e.g., methanol/water or acetonitrile/buffer mixture)

-

Acids and bases for hydrolysis (e.g., NaOH, perchloric acid)

Procedure:

-

Standard Preparation: Prepare a stock solution and a series of dilutions of this compound salt.

-

Sample Preparation and Hydrolysis (for total MDA):

-

To release protein-bound MDA, perform alkaline hydrolysis by adding NaOH to the sample and incubating at an elevated temperature (e.g., 60°C).

-

Acidify the sample with an acid like perchloric acid and centrifuge to precipitate proteins.

-

-

Derivatization:

-

React the supernatant (from free or hydrolyzed samples) or standards with a derivatizing agent. For example, incubate with DNPH solution for about 10 minutes at room temperature.

-

-

Extraction: Extract the derivatized MDA into an organic solvent to concentrate the analyte and remove interfering substances.

-

HPLC Analysis:

-

Inject the extracted sample onto the HPLC system.

-

Separate the MDA derivative using a C18 column and an appropriate mobile phase.

-

Detect the derivative using a UV-Vis detector (e.g., at 310 nm for the DNPH adduct) or a fluorescence detector.

-

-

Quantification: Identify and quantify the MDA derivative peak by comparing its retention time and area with those of the standards.

Signaling Pathways and Logical Relationships

MDA is not merely a marker of cellular damage; it is also an active participant in pathological signaling. Its high reactivity allows it to form covalent adducts with proteins and nucleic acids, leading to altered cellular function and genotoxicity.

Formation of MDA and Downstream Cellular Effects

The process begins with lipid peroxidation, a chain reaction initiated by ROS, which ultimately leads to the formation of MDA. This MDA can then interact with cellular macromolecules, triggering downstream signaling cascades.

Caption: Formation of MDA via lipid peroxidation and its subsequent interaction with proteins and DNA.

Experimental Workflow for MDA Quantification

The logical flow of a typical experiment to measure MDA in biological samples involves several key steps, from sample collection to data analysis.

Caption: General experimental workflow for the quantification of MDA in biological samples.

MDA-Induced Pro-inflammatory Signaling

The formation of MDA-protein adducts can trigger pro-inflammatory signaling cascades. For instance, these adducts can lead to the activation of Protein Kinase C (PKC), which in turn can activate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[15][16] This leads to the transcription of pro-inflammatory genes and contributes to the inflammatory state associated with many diseases.[17][18]

Caption: MDA-protein adducts can activate pro-inflammatory signaling pathways like MAPK and NF-κB.

Conclusion

Malondialdehyde is a well-established and clinically relevant biomarker of oxidative stress. The availability of stable analytical standards like this compound salt facilitates accurate and reproducible quantification of MDA in diverse biological matrices. The methodologies detailed in this guide, along with the provided quantitative data and an understanding of the implicated signaling pathways, offer a comprehensive resource for researchers and drug development professionals. The measurement of MDA can provide valuable insights into disease pathogenesis and the efficacy of therapeutic interventions aimed at mitigating oxidative stress.

References

- 1. Plasma malondialdehyde (MDA) levels in breast and lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Malondialdehyde analytical standard 100683-54-3 [sigmaaldrich.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jabonline.in [jabonline.in]

- 7. jabonline.in [jabonline.in]

- 8. THE RELATIONSHIP BETWEEN SERUM LEVEL OF MALONDIALDEHYDE AND PROGRESSION OF COLORECTAL CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress among patients with coronary artery disease: A case control study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 10. ahajournals.org [ahajournals.org]

- 11. karger.com [karger.com]

- 12. Estimation of Serum Malondialdehyde (a Marker of Oxidative Stress) as a Predictive Biomarker for the Severity of Coronary Artery Disease (CAD) and Cardiovascular Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum and Cerebrospinal Fluid Malondialdehyde Levels in Patients with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. "Effect of Malondialdehyde-Acetaldehyde-Protein Adducts on the Protein " by Kusum K. Kharbanda, Kris A. Shubert et al. [digitalcommons.unl.edu]

- 17. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

Malondialdehyde Tetrabutylammonium: A Comprehensive Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde tetrabutylammonium (MDA-TBA) is a stable salt form of malondialdehyde (MDA), a highly reactive dicarbonyl compound and a key biomarker of oxidative stress.[1][2] Due to the inherent instability of free MDA, the tetrabutylammonium salt provides a more stable and soluble alternative, facilitating its use as a standard in various biochemical assays and as a reagent in organic synthesis.[1][3] This technical guide provides an in-depth overview of the solubility and stability of MDA-TBA, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

MDA-TBA is a white to off-white solid.[3][4] The tetrabutylammonium cation acts as a counterion to the stable enolate form of deprotonated malondialdehyde.[4]

| Property | Value | References |

| CAS Number | 100683-54-3 | [3][5][6][7] |

| Molecular Formula | C₁₆H₃₆N•C₃H₃O₂ | [5][6][7] |

| Molecular Weight | 313.52 g/mol | [3][5][6] |

| Melting Point | 126-131 °C | [3][4] |

| Appearance | White to off-white to pale yellow powder | [3][4] |

| Purity | ≥95% to ≥98% | [3][6][7] |

Solubility

The tetrabutylammonium salt form of MDA enhances its solubility in various solvents compared to other salt forms.[1] It is described as being soluble in polar organic solvents.[2]

| Solvent | Solubility | References |

| Dichloromethane | Soluble | [4] |

| Tetrahydrofuran | Soluble | [4] |

| Dimethylformamide | Soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Water | Mixes with water | [1] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of MDA-TBA.[1] It is known to be hygroscopic (moisture-sensitive) and light-sensitive.[1][4][8]

General Storage Recommendations

| Condition | Recommendation | References |

| Temperature | 2°C to 8°C | [1][3][5] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) in a tightly sealed container in a dry, well-ventilated area. | [1][3][5][8][9] |

| Light | Protect from light. | [4][5][8] |

| Incompatibilities | Store away from strong acids and oxidizing agents. | [4][8] |

pH-Dependent Stability

The stability of MDA-TBA is influenced by pH, which is a critical consideration for its use in analytical assays.[4]

| pH Condition | Stability Profile | Application Relevance | References |

| Acidic (pH 4) | Optimal stability. | Standard condition for Thiobarbituric Acid Reactive Substances (TBARS) assays. | [4] |

| Neutral (pH 6.8) | Stable. | Suitable for biological applications requiring neutral conditions. | [4] |

| Basic (pH 11) | Stable. | Can be used for specific spectrophotometric analyses under basic conditions. | [4] |

Thermal Stability

MDA-TBA exhibits thermal stability up to its melting point range of 126-131°C, beyond which significant decomposition occurs.[4]

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of a stable MDA precursor, followed by neutralization and salt formation.[1]

Methodology:

-

Preparation of Free MDA: Start with a stable MDA precursor such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane.[1]

-

Acid Hydrolysis: Dissolve the precursor in an aqueous acidic solution (e.g., 0.1 M HCl) and incubate to facilitate hydrolysis, which cleaves the acetal bonds to release the unstable free MDA.[1][10] This step requires careful control of temperature and pH to minimize MDA degradation.[1]

-

Neutralization and Salt Formation: The resulting acidic solution containing free MDA is immediately neutralized and reacted with tetrabutylammonium hydroxide (TBA-OH).[1] This reaction forms the stable this compound salt.

-

Isolation: The final product can then be isolated from the reaction mixture.

Quantification of Malondialdehyde using MDA-TBA as a Standard (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, with MDA-TBA serving as a reliable standard.[1] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent pink adduct.[11]

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of MDA-TBA in a suitable solvent (e.g., Milli-Q water) to create a calibration curve.[10]

-

Sample Preparation: For biological samples, proteins are typically precipitated using an acid like trichloroacetic acid (TCA).[10]

-

Reaction: Mix the standard or sample with a solution of thiobarbituric acid (TBA) in an acidic medium.[11]

-

Heating: Heat the mixture at high temperatures (e.g., 90-100°C) for a specific duration (e.g., 20-60 minutes) to facilitate the formation of the MDA-TBA₂ adduct.[11][12]

-

Detection: After cooling, the absorbance or fluorescence of the resulting pink-colored adduct is measured using a spectrophotometer (at ~532 nm) or a fluorometer (emission at ~550 nm).[11]

-

Optional HPLC Separation: To improve specificity and separate the MDA-TBA₂ adduct from interfering substances, the reaction mixture can be analyzed by High-Performance Liquid Chromatography (HPLC).[1]

-

Quantification: The concentration of MDA in the sample is determined by comparing its absorbance or fluorescence to the standard curve generated from the MDA-TBA solutions.

Note on TBARS Assay Specificity: The TBARS assay is known for its limited specificity, as TBA can react with other aldehydes present in biological samples.[1] Therefore, coupling the assay with HPLC is recommended for more accurate quantification.[1]

Role in Signaling Pathways

Malondialdehyde is a product of lipid peroxidation and is involved in oxidative stress-related signaling.[13][14] MDA is a reactive electrophile that can form adducts with nucleophilic sites on proteins and DNA.[1][13] These MDA adducts, as well as malondialdehyde-acetaldehyde (MAA) adducts, are immunogenic and can trigger pro-inflammatory signaling cascades.[13][15][16][17]

The formation of these adducts can lead to cellular damage and has been implicated in the pathology of various diseases, including inflammatory conditions and cancer.[14][18][19] The use of stable MDA-TBA allows researchers to study the effects of controlled concentrations of MDA on these signaling pathways.

Conclusion

This compound is an invaluable tool for researchers in the fields of oxidative stress, drug development, and organic chemistry. Its enhanced stability and solubility over free MDA make it an ideal standard for quantifying lipid peroxidation and a useful reagent for chemical synthesis. Understanding its physicochemical properties, particularly its solubility in various solvents and its stability under different pH and temperature conditions, is essential for its effective application in experimental settings. The detailed protocols provided in this guide offer a starting point for the reliable use of MDA-TBA in the laboratory.

References

- 1. This compound | 100683-54-3 | Benchchem [benchchem.com]

- 2. CAS 100683-54-3: this compound salt [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound salt | 100683-54-3 [smolecule.com]

- 5. This compound | 100683-54-3 | AEA68354 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Malondialdehyde-acetaldehyde extracellular matrix protein adducts attenuate unfolded protein response during alcohol and smoking-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 17. Frontiers | Malondialdehyde Acetaldehyde-Adduction Changes Surfactant Protein D Structure and Function [frontiersin.org]

- 18. Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies: a Review | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 19. scispace.com [scispace.com]

Mechanism of Malondialdehyde tetrabutylammonium in TBARS assay.

An in-depth technical guide on the mechanism of the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of Malondialdehyde (MDA).

Introduction and Clarification of Terminology

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely utilized method for measuring lipid peroxidation, a key indicator of oxidative stress. The assay quantifies malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.

It is important to clarify the terminology used in the query. The standard TBARS assay involves the reaction of Malondialdehyde (MDA) with Thiobarbituric Acid (TBA) . The term "Malondialdehyde tetrabutylammonium" is not standard in the context of this assay. It is likely a conflation of the analyte, MDA, and the primary reagent, Thiobarbituric Acid (TBA). Tetrabutylammonium is a quaternary ammonium salt not typically involved in the core reaction of the TBARS assay. This guide will focus on the well-established and validated mechanism between Malondialdehyde (MDA) and Thiobarbituric Acid (TBA).

The fundamental principle of the assay is the reaction of MDA with two molecules of TBA under acidic conditions and at high temperatures. This condensation reaction yields a fluorescent, pink-colored chromogen, the MDA-(TBA)₂ adduct, which is quantified spectrophotometrically.

The Core Reaction Mechanism

The central reaction of the TBARS assay involves the nucleophilic addition of Thiobarbituric Acid to Malondialdehyde. The process can be summarized in the following steps:

-

Enolization of MDA: Under acidic conditions, the enol form of MDA is favored.

-

First Nucleophilic Attack: One molecule of TBA, acting as a nucleophile, attacks one of the carbonyl carbons of MDA. This is followed by a dehydration step (loss of a water molecule).

-

Second Nucleophilic Attack: A second molecule of TBA then attacks the remaining carbonyl carbon of the intermediate, leading to a second dehydration reaction.

-

Formation of the Chromogen: The final product is a stable, colored adduct, MDA-(TBA)₂, which exhibits a characteristic absorbance maximum around 532 nm.

This reaction is not entirely specific to free MDA. Other aldehydes and biomolecules present in a sample can also react with TBA to form adducts that may interfere with the measurement. Therefore, the assay measures "Thiobarbituric Acid Reactive Substances" in general, though it is most commonly used as an indicator of MDA levels.

Quantitative Data Presentation

The efficiency and accuracy of the TBARS assay are dependent on several key parameters. The following table summarizes the critical quantitative data associated with the standard assay protocol.

| Parameter | Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 532 nm | The MDA-(TBA)₂ adduct has a distinct peak absorbance at this wavelength, giving it a pink color.[1][2][3] |

| Molar Extinction Coefficient (ε) | 1.55 x 10⁵ M⁻¹cm⁻¹ | Used in the Beer-Lambert law to calculate the concentration of the MDA-(TBA)₂ adduct.[4] |

| Optimal Reaction pH | 2.5 - 4.0 | Acidic conditions are required to facilitate the condensation reaction.[1][5] |

| Reaction Temperature | 90 - 100°C | High temperature is necessary to drive the reaction to completion and to release bound MDA from proteins and lipids.[1][6][7] |

| Reaction Time | 45 - 60 minutes | Sufficient time is needed for the formation of the MDA-(TBA)₂ chromogen.[8] |

| Fluorescence Detection | Excitation: ~530 nm, Emission: ~550 nm | Fluorometric detection offers higher sensitivity compared to colorimetric methods.[6][7][9] |

Detailed Experimental Protocol

This protocol provides a generalized methodology for the TBARS assay in biological samples such as tissue homogenates or plasma. It is crucial to optimize specific steps for the sample type being analyzed.

Reagent Preparation

-

TBA Reagent (0.8% w/v): Dissolve 0.8 g of Thiobarbituric Acid in 100 mL of an appropriate buffer (e.g., 3.5 M sodium acetate buffer, pH 4).[1] Gentle heating may be required to fully dissolve the TBA. Prepare this solution fresh before use.

-

Acid Solution (e.g., 10% Trichloroacetic Acid - TCA): Prepare a 10% (w/v) solution of TCA in deionized water. This is used for protein precipitation and to create the necessary acidic environment.

-

MDA Standard Solution: Since pure MDA is unstable, a stable precursor like Malondialdehyde bis(dimethyl acetal) is typically used.[1] Hydrolyze the precursor in an acidic solution (e.g., dilute HCl) to generate a stock solution of MDA. Prepare a series of dilutions from this stock to create a standard curve (e.g., 0-20 µM).

-

Antioxidant Solution (Optional but Recommended): Prepare a solution of butylated hydroxytoluene (BHT) in ethanol.[3] Adding BHT to samples prevents ex vivo lipid peroxidation during sample processing and the heating step.

Sample Preparation (General Guideline for Tissue)

-

Homogenization: Weigh approximately 50-100 mg of tissue and homogenize it on ice in 0.5-1.0 mL of ice-cold lysis buffer (e.g., RIPA buffer or PBS with protease inhibitors).[6][7][10]

-

Centrifugation: Centrifuge the homogenate at approximately 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8][11]

-

Supernatant Collection: Carefully collect the supernatant, which will be used for the assay. Determine the protein concentration of the supernatant (e.g., using a BCA assay) to normalize the results.

Assay Procedure

-

Pipetting: To a microcentrifuge tube, add 100 µL of the sample supernatant or MDA standard.

-

Acidification & Precipitation: Add 100 µL of acid solution (e.g., 10% TCA) to each tube. Vortex thoroughly to mix and precipitate proteins.

-

TBA Addition: Add 200 µL of the 0.8% TBA reagent to each tube.

-

Incubation: Securely cap the tubes and incubate them in a heating block or water bath at 95°C for 60 minutes.[1][8] This step allows for the formation of the MDA-(TBA)₂ adduct.

-

Cooling: After incubation, immediately transfer the tubes to an ice bath for 5-10 minutes to stop the reaction.[8]

-

Clarification: Centrifuge the tubes at 3,000-4,000 x g for 15 minutes to pellet any precipitate that has formed.[3]

-

Measurement: Transfer 200 µL of the clear supernatant from each tube into a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.[1] A secondary reading at 600 nm can be taken to correct for background turbidity.[4]

Calculation of Results

-

Correct for Turbidity (Optional): Corrected Absorbance = A₅₃₂ - A₆₀₀.

-

Standard Curve: Plot the corrected absorbance values for the MDA standards against their known concentrations to generate a standard curve.

-

Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the concentration of MDA in the samples.

-

Normalization: Normalize the MDA concentration to the protein concentration of the sample (e.g., nmol MDA/mg protein).

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Reaction of two TBA molecules with one MDA molecule.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the TBARS assay.

References

- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) - Elabscience® [elabscience.com]

- 3. The concentration of thiobarbituric acid reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. interchim.fr [interchim.fr]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Malondialdehyde Tetrabutylammonium Salt vs. Free Malondialdehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of malondialdehyde tetrabutylammonium (MDA-TBA) salt and free malondialdehyde (MDA). It is designed to assist researchers, scientists, and drug development professionals in understanding the critical differences between these two forms of a key biomarker of oxidative stress. This guide covers their chemical properties, stability, and reactivity, offering insights into their appropriate applications in experimental settings.

Core Concepts: Understanding Malondialdehyde and its Tetrabutylammonium Salt

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde that is a natural byproduct of lipid peroxidation of polyunsaturated fatty acids.[1][2] It is widely used as a biomarker to measure the level of oxidative stress in an organism.[1] However, free MDA is inherently unstable and readily reacts with biomolecules such as proteins and DNA, which presents significant challenges for its use as a reliable analytical standard.[3][4]

To overcome the instability of free MDA, its tetrabutylammonium (TBA) salt was developed. MDA-TBA salt is a stable, soluble, and commercially available alternative.[5][6] The tetrabutylammonium cation acts as a counterion to the enolate form of MDA, creating a more stable compound that is easier to handle and store.[7] This salt is particularly useful as a standard in the Thiobarbituric Acid Reactive Substances (TBARS) assay, one of the most common methods for quantifying lipid peroxidation.[7][8]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between free MDA and MDA-TBA salt, based on available data.

Table 1: Chemical and Physical Properties

| Property | Free Malondialdehyde (MDA) | This compound (MDA-TBA) Salt |

| Chemical Formula | C₃H₄O₂ | C₁₉H₃₉NO₂ |

| Molecular Weight | 72.06 g/mol | 313.52 g/mol |

| Physical State | Needle-like solid[6] | White to off-white solid[6] |

| Solubility | Predominantly exists as the trans-isomer in water[6] | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide; mixes with water[9] |

| Stability | Highly unstable, reactive, and prone to polymerization and degradation[3][10] | Significantly more stable, especially in solution, making it suitable as an analytical standard[5][11] |

Table 2: Stability Profile

| Condition | Free Malondialdehyde (MDA) | This compound (MDA-TBA) Salt |

| General Storage | Unstable; prone to degradation even at -20°C over extended periods.[12] Storage of plasma/serum at -20°C without antioxidants can lead to a twofold increase in TBARS levels after 3-7 days.[13] | Stable for at least one year when stored properly.[9] A stock solution stored at -80°C was found to be stable for at least 8 months.[14] |

| pH Stability | Unstable, particularly at neutral and alkaline pH. | Optimal stability at acidic pH (e.g., pH 4), which is the standard condition for TBARS assays.[7] It also exhibits stability at neutral (pH 6.8) and basic (pH 11) conditions for analytical purposes.[7] |

| Thermal Stability | Prone to degradation at elevated temperatures. The TBARS assay is typically conducted at 95-100°C, which can cause decomposition of lipid hydroperoxides, potentially leading to an overestimation of MDA.[13][15] | More stable under the heating conditions of the TBARS assay, providing more reliable and reproducible results. |

Table 3: Reactivity and Application

| Aspect | Free Malondialdehyde (MDA) | This compound (MDA-TBA) Salt |

| Reactivity | Highly reactive with nucleophiles, such as the amino groups of proteins and DNA, forming covalent adducts (Schiff bases).[4][16] This high reactivity leads to its rapid depletion in biological samples. | The enolate form is less electrophilic than the free dialdehyde, making it less reactive under physiological conditions. It is primarily used as a precursor to generate free MDA in a controlled manner for assays. |

| Primary Application | Studied as a mediator of cellular damage and signaling. Its adducts with proteins and DNA are markers of oxidative damage. | Primarily used as a stable and reliable standard in the TBARS assay and other analytical methods for the quantification of MDA in biological samples.[7][8] |

| Handling | Difficult to handle and quantify accurately due to its instability. Typically generated in situ from precursors like 1,1,3,3-tetramethoxypropane for experimental use.[6] | Easy to handle, weigh, and dissolve, providing a consistent source of MDA for standard curves.[5] |

Experimental Protocols

Preparation of a Standard MDA Solution from MDA-TBA Salt for TBARS Assay

This protocol describes the preparation of a standard malondialdehyde solution from its tetrabutylammonium salt for use in a typical TBARS assay.

Materials:

-

This compound (MDA-TBA) salt

-

Deionized water

-

Appropriate buffer for the assay (e.g., phosphate buffer)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of MDA-TBA salt. Dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 10 mM).

-

Working Standard Preparation: Perform serial dilutions of the stock solution with the assay buffer to create a series of working standards with concentrations spanning the expected range of the samples (e.g., 0.1 to 20 µM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Prepare fresh working standards for each assay to ensure accuracy.

Generalized Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a general procedure for the TBARS assay to measure lipid peroxidation in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

MDA standard solution (prepared as in 3.1)

-

Thiobarbituric acid (TBA) solution (e.g., 0.8% in water)

-

Acid solution (e.g., 20% acetic acid, pH 3.5)

-

Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, it can often be used directly. Add BHT to all samples and standards to prevent artefactual oxidation during the assay.

-

Reaction Mixture: In a test tube, combine the sample or standard with the TBA solution and the acid solution. A typical ratio is 1:1:1 by volume.

-

Incubation: Heat the reaction mixture at 95-100°C for a specified time (e.g., 60 minutes). This allows for the reaction between MDA and TBA to form the MDA-TBA adduct, a pink chromogen.[17]

-

Cooling: After incubation, immediately cool the tubes on ice to stop the reaction.

-

Centrifugation: Centrifuge the tubes to pellet any precipitate.

-

Measurement: Transfer the supernatant to a new tube or a microplate well. Measure the absorbance at 532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.

-

Quantification: Create a standard curve by plotting the absorbance/fluorescence of the MDA standards against their known concentrations. Use the standard curve to determine the MDA concentration in the samples.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to malondialdehyde.

Caption: Lipid Peroxidation Pathway to MDA Formation.

Caption: Generalized TBARS Assay Workflow.

Caption: MDA-Mediated Cellular Signaling.

Conclusion

The choice between free malondialdehyde and its tetrabutylammonium salt is critical for the accuracy and reproducibility of research in oxidative stress. Free MDA, due to its inherent instability and high reactivity, is unsuitable as an analytical standard. The MDA-TBA salt, in contrast, offers a stable, reliable, and convenient alternative for the preparation of standard curves in TBARS and other quantitative assays. Understanding the distinct properties of each form allows researchers to design more robust experiments and generate more reliable data in the study of lipid peroxidation and its pathological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 7. Buy this compound salt | 100683-54-3 [smolecule.com]

- 8. Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Hybrid malondialdehyde and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Preparing a Malondialdehyde (MDA) Standard Curve

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malondialdehyde (MDA) is a highly reactive aldehyde that is a natural byproduct of lipid peroxidation. The quantification of MDA is a widely used method to assess oxidative stress in biological samples. The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for measuring MDA. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically. An accurate standard curve is essential for the precise determination of MDA concentrations in samples. This document provides a detailed protocol for preparing a standard curve using malondialdehyde tetrabutylammonium salt.

Data Presentation

A typical standard curve is generated by plotting the absorbance of known concentrations of MDA against their respective concentrations. The resulting linear regression equation is then used to calculate the MDA concentration in unknown samples.

Table 1: Example Data for MDA Standard Curve

| Standard Concentration (µM) | Absorbance at 532 nm (Example Values) |

| 0 (Blank) | 0.050 |

| 5 | 0.150 |

| 10 | 0.250 |

| 15 | 0.350 |

| 20 | 0.450 |

| 25 | 0.550 |

Note: This is example data. A new standard curve must be generated for each assay.[1][2][3]

Experimental Protocol

This protocol describes the preparation of an MDA standard curve using the TBARS assay.

Materials and Reagents:

-

Malondialdehyde (MDA) tetrabutylammonium salt standard[4]

-

Hydrochloric Acid (HCl)[7]

-

Sodium Hydroxide (NaOH)[7]

-

Distilled or deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm[1][2]

-

96-well microplate (for microplate reader)[1]

Reagent Preparation:

-

TBA Reagent: Preparation methods can vary. A common method is to prepare a 0.375% (w/v) solution of TBA in 0.25 M HCl. Gentle heating may be necessary for complete dissolution.[7] Another approach involves reconstituting TBA powder with glacial acetic acid and water.[1][3]

-

MDA Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of MDA tetrabutylammonium salt in distilled or deionized water. The exact concentration may vary depending on the supplier.

-

BHT Solution: Prepare a 1% (w/v) solution of BHT in ethanol.[7]

Procedure for Standard Curve Preparation:

-

Prepare MDA Standard Dilutions: Perform a serial dilution of the MDA standard stock solution to obtain a range of concentrations (e.g., 0, 5, 10, 15, 20, 25 µM) in microcentrifuge tubes.[8] A new standard curve should be prepared for each assay.[1][3]

-

Reaction Setup:

-

Incubation: Securely cap the tubes and incubate them at 95°C for 60 minutes.[1]

-

Cooling: After incubation, immediately transfer the tubes to an ice bath for 10 minutes to stop the reaction.[1][2]

-

Centrifugation (Optional): If any precipitate is present, centrifuge the tubes at 10,000 x g for 2-3 minutes.[6][9]

-

Absorbance Measurement:

Data Analysis:

-

Subtract the absorbance value of the blank from the absorbance values of all other standards.

-

Plot the corrected absorbance values (y-axis) against the corresponding MDA concentrations (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1.0 for a good linear fit.

-

Use the equation from the standard curve to determine the MDA concentration of unknown samples by measuring their absorbance and solving for the concentration.

Visualizations

Caption: Workflow for preparing an MDA standard curve.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordbiomed.com [oxfordbiomed.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. nwlifescience.com [nwlifescience.com]

Application Notes and Protocols for the HPLC Analysis of Lipid Peroxidation using Malondialdehyde Tetrabutylammonium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of lipid peroxidation in biological samples through the measurement of malondialdehyde (MDA). The protocols focus on the derivatization of MDA with thiobarbituric acid (TBA) and subsequent analysis of the MDA-TBA adduct by High-Performance Liquid Chromatography (HPLC). The use of Malondialdehyde tetrabutylammonium salt as a stable standard is central to this methodology.

Lipid peroxidation is a critical indicator of oxidative stress implicated in the pathophysiology of numerous diseases.[1] MDA is a prominent and stable end-product of lipid peroxidation, making it a widely used biomarker.[2] While the reaction of MDA with TBA to form a colored adduct is a common measurement method, spectrophotometric quantification of TBA-reactive substances (TBARS) is prone to interferences.[3][4] The adoption of HPLC techniques significantly improves the specificity and sensitivity of MDA determination by separating the MDA-TBA₂ adduct from other interfering compounds.[3]

Signaling Pathway: Lipid Peroxidation

The following diagram illustrates the process of lipid peroxidation, leading to the formation of malondialdehyde.

Caption: The initiation and propagation of lipid peroxidation leading to MDA.

Experimental Protocols

Preparation of Reagents and Standards

a. Malondialdehyde (MDA) Standard Stock Solution:

-

Standard: this compound salt is a stable and recommended standard. Alternatively, 1,1,3,3-tetraethoxypropane (TEP) or 1,1,3,3-tetramethoxypropane (TMP) can be used, which quantitatively yield MDA upon acid hydrolysis.[5]

-

Preparation from TEP/TMP: To prepare a stock solution, hydrolyze TEP or TMP in dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40°C for 40 minutes).[6]

-

Working Standards: Prepare a series of working standards by diluting the stock solution with purified water to cover the desired concentration range (e.g., 0.1 to 10 µM).

b. Thiobarbituric Acid (TBA) Reagent:

-

Prepare a 0.375% (w/v) solution of TBA in a suitable acidic medium (e.g., 0.25 M HCl or glacial acetic acid). Gentle heating may be necessary for complete dissolution.[7]

c. Butylated Hydroxytoluene (BHT) Solution:

-

Prepare a 0.5% (w/v) solution of BHT in methanol. This solution is added to samples to prevent ex vivo lipid peroxidation during sample processing.[8]

d. Protein Precipitation Agents:

-

Acidic Precipitation: Phosphotungstic acid or a combination of sulfuric acid and sodium tungstate can be used.[8]

-

Trichloroacetic Acid (TCA): A 10-15% (w/v) TCA solution is also commonly used.[7]

Sample Preparation and Derivatization

The following diagram outlines the general workflow for sample preparation and derivatization.

Caption: General workflow for MDA analysis from biological samples.

Protocol:

-

Sample Collection: For plasma or serum, collect blood in tubes containing an anticoagulant (e.g., EDTA). For tissues, homogenize the sample in a cold buffer (e.g., phosphate-buffered saline).[9]

-

Preventing Autoxidation: To 500 µL of plasma or an equivalent amount of tissue homogenate, add 500 µL of 0.5% BHT in methanol to inhibit further lipid peroxidation.[8]

-

Protein Precipitation: Add an appropriate protein precipitating agent. For example, add 200 µL of 0.66 N H₂SO₄ and 150 µL of 10% Na₂WO₄ (w/v).[8] Vortex and centrifuge at high speed (e.g., 13,000 x g) for 3-5 minutes.

-

Derivatization: Transfer the clear supernatant to a new tube. Add an equal volume of TBA reagent.

-

Reaction: Tightly cap the tube and incubate in a heating block or water bath at 95-100°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[8]

-

Cooling: After incubation, immediately cool the samples in an ice bath for 10 minutes to stop the reaction.

-

Extraction (Optional but Recommended): To concentrate the adduct and remove water-soluble interferences, perform a solvent extraction. Add n-butanol, vortex vigorously, and centrifuge to separate the phases.[8] Transfer the organic (upper) layer to a clean tube.

-

Final Preparation: Evaporate the organic solvent under a stream of nitrogen.[8] Reconstitute the residue in a known volume of the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[7]

HPLC Analysis